2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
Description
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene is an organic compound that belongs to the class of aryloxy phenols. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a benzene ring substituted with methoxy and propoxy groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14-9-10-17(18(13-14)20-3)22-12-6-11-21-16-8-5-4-7-15(16)19-2/h4-5,7-10,13H,6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUXHYPGLBJYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with a suitable halogenated propoxy compound under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide or potassium carbonate, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring or reduction of other functional groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents onto the benzene ring. Common reagents for these reactions include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound may yield nitro derivatives, while halogenation can produce halogenated aryloxy phenols .
Scientific Research Applications
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including bioactive natural products and conducting polymers.
Biology: In biological research, the compound is studied for its potential biological activities, such as anti-tumor and anti-inflammatory effects.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In industrial applications, the compound is used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Similarly, its interaction with cellular receptors or signaling proteins can influence cell proliferation and apoptosis, contributing to its potential anti-tumor activity .
Comparison with Similar Compounds
2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene can be compared with other similar compounds, such as:
2-methoxy-3-methylphenol: This compound has a similar methoxy group but lacks the propoxy substitution, resulting in different chemical properties and reactivity.
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol: This compound features a similar aryloxy structure but with different substituents on the benzene ring, leading to variations in its biological and chemical activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
